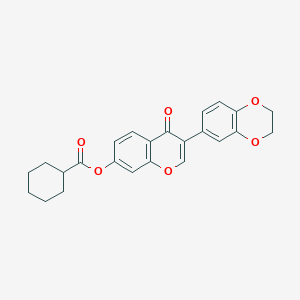

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Descripción

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic flavone derivative featuring a benzodioxin moiety at the 3-position of the chromen-4-one core and a cyclohexanecarboxylate ester at the 7-position.

Propiedades

IUPAC Name |

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c25-23-18-8-7-17(30-24(26)15-4-2-1-3-5-15)13-21(18)29-14-19(23)16-6-9-20-22(12-16)28-11-10-27-20/h6-9,12-15H,1-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWLYLSFDBVWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

Synthesis of the chromenone structure: This involves the condensation of salicylaldehyde with an appropriate diketone under basic conditions.

Coupling of the benzodioxin and chromenone structures: This step often requires the use of a coupling reagent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage.

Introduction of the cyclohexanecarboxylate group: This can be done through esterification reactions using cyclohexanecarboxylic acid and an appropriate activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted esters or amides.

Aplicaciones Científicas De Investigación

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Mecanismo De Acción

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxin and chromenone structures may contribute to its binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular properties of analogs sharing the 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl scaffold but differing in ester substituents:

*CAS Registry Number provided instead of ChemSpider ID.

Key Observations:

Mass and Complexity: The tert-butoxycarbonyl alaninate derivative has the highest molecular mass (467.474 g/mol), reflecting its complex substituent. The methyl propanoate analog is the lightest (382.368 g/mol), favoring applications requiring lower molecular weight.

Substituent Effects: Cyclohexanecarboxylate (hypothetical target compound): Expected to confer moderate lipophilicity compared to methyl esters (e.g., ), balancing solubility and cell permeability. tert-Butyl Groups : These groups are known to reduce metabolic degradation, suggesting prolonged half-life in biological systems.

Synthetic Accessibility : Methyl esters (e.g., ) are typically easier to synthesize due to simpler esterification protocols compared to bulkier substituents like tert-butoxycarbonyl or morpholinecarboxylate .

Actividad Biológica

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C22H21NO6

- Molecular Weight : 395.40524 g/mol

- CAS Number : Not specified in the sources but related compounds are referenced.

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antioxidant Activity

Research indicates that derivatives of benzodioxin compounds often exhibit significant antioxidant properties, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

Compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl have shown promising results against various bacterial and fungal strains. Studies have demonstrated their efficacy in inhibiting the growth of pathogens, making them potential candidates for developing new antimicrobial agents .

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant for treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease.

4. Anticancer Potential

Several studies have indicated that similar chromen derivatives possess anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth. The ability to target specific cancer pathways makes these compounds valuable in cancer therapy research .

The biological activity of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate can be attributed to several mechanisms:

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways related to inflammation and cancer progression.

Receptor Modulation

It is hypothesized that this compound could interact with various receptors involved in signal transduction pathways, thus modulating cellular responses.

Case Studies

- Anticancer Study : A study explored the effects of a similar compound on human breast cancer cell lines, demonstrating a significant reduction in cell viability and induction of apoptosis through caspase activation.

- Antimicrobial Assessment : In vitro tests showed that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating infections caused by resistant strains.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.